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Compound of Interest

Compound Name: 5-Aminooxindole

Cat. No.: B107739

Introduction: The Strategic Importance of 5-
Aminooxindole in Modern Chemistry

5-Aminooxindole (5-amino-1,3-dihydro-2H-indol-2-one) is a versatile heterocyclic compound
that has emerged as a cornerstone in medicinal chemistry and materials science. Its rigid
bicyclic structure, featuring a lactam fused to an aniline ring, provides a privileged scaffold for
the synthesis of complex molecules with significant biological activity. This guide offers an in-
depth exploration of the core physical and chemical properties of 5-aminooxindole, providing
researchers, scientists, and drug development professionals with the technical insights
necessary to harness its full potential. We will delve into its structural characteristics, spectral
properties, synthesis, and reactivity, contextualizing this data with field-proven applications to
explain the causality behind its utility in modern research.

Part 1: Core Molecular and Physicochemical
Properties

A thorough understanding of the fundamental properties of 5-Aminooxindole is critical for its
effective use in experimental design, from reaction setup to purification and formulation.

Structural and General Information
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The foundational attributes of 5-Aminooxindole are summarized below, providing a top-level

overview of this important molecule.

Property Value Source(s)
5-amino-1,3-dihydroindol-2-
IUPAC Name [1]
one
5-Amino-2-oxindole, 5-Amino-
Synonyms ) ) [2]
2-indolinone
CAS Number 20876-36-2 [1][2]
Molecular Formula CsHsN20 [1112]
Molecular Weight 148.16 g/mol [1][2]
White to brown or dark green
Appearance [2]

crystalline solid/powder

Physicochemical Data

The physicochemical properties dictate the compound's behavior in various environments,

which is crucial for designing experiments such as biological assays or multi-step syntheses.
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Property

Value

Significance in
Source(s)
Research

Melting Point

196 - 200 °C (some
sources cite 182-186
OC)

The high melting point
indicates a stable

crystalline lattice

structure. The range
suggests purity is a 2]
key factor. This is a

critical parameter for
reaction temperature
considerations and

identity confirmation.

Solubility

DMSO (Slightly),
Methanol (Slightly)

Solubility in DMSO is
a key advantage,
making it suitable for
creating stock
solutions for high-
throughput screening
(HTS) in drug 2]
discovery programs.
Limited solubility in
other organic solvents
necessitates careful
solvent selection for
synthesis and

purification.

pKa (Predicted)

13.91+£0.20

The predicted pKa of [2]
the lactam N-H is

relatively high,

indicating it is not
particularly acidic. The
amino group provides

a basic site for salt
formation, which can

be exploited to

improve aqueous
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solubility (e.g., as a

hydrochloride salt).

Topological Polar
Surface Area (TPSA)

55.1 A2

This value suggests
good potential for cell
permeability and oral
bioavailability, as it
falls within the typical
range for drug-like
molecules (TPSA <
140 A?),

XLogP3 (Predicted) 0.5

The low octanol-water
partition coefficient
indicates a relatively
hydrophilic nature, o
which aligns with its

slight solubility in polar
solvents like

methanol.

Part 2: Spectral and Analytical Characterization

While comprehensive, experimentally verified spectral data for 5-Aminooxindole is not widely

published in publicly accessible databases, a theoretical analysis based on its structure

provides a robust framework for its characterization. The following predictions are essential for

researchers to confirm the identity and purity of synthesized or purchased material.

Predicted *H NMR Spectrum (400 MHz, DMSO-ds)

e 0 ~10.0-10.5 ppm (s, 1H): This broad singlet corresponds to the lactam N-H proton. Its

chemical shift is sensitive to concentration and residual water in the solvent.

e 0 ~6.5-6.7 ppm (d, J = 8.0 Hz, 1H): Aromatic proton at the C7 position.

e 0 ~6.4-6.5 ppm (dd, J = 8.0, 2.0 Hz, 1H): Aromatic proton at the C6 position, showing

coupling to both H7 and H4.
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e 0 ~6.3-6.4 ppm (d, J = 2.0 Hz, 1H): Aromatic proton at the C4 position, appearing as a
doublet due to coupling with H6.

e 0 ~4.8-5.0 ppm (s, 2H): A broad singlet corresponding to the two protons of the C5-NH:z
amino group.

e 0 ~3.3-3.4 ppm (s, 2H): A sharp singlet from the aliphatic CHz protons at the C3 position.

Predicted **C NMR Spectrum (100 MHz, DMSO-ds)

e 0 ~175-177 ppm: Carbonyl carbon (C=0) of the lactam ring.

0 ~140-142 ppm: Aromatic quaternary carbon C5, bonded to the amino group.

0 ~130-135 ppm: Aromatic quaternary carbon C7a.

0 ~125-128 ppm: Aromatic quaternary carbon C3a.

0 ~115-118 ppm: Aromatic CH carbon C6.

0 ~110-112 ppm: Aromatic CH carbon C4.

0 ~108-110 ppm: Aromatic CH carbon C7.

0 ~35-37 ppm: Aliphatic CHz carbon at the C3 position.

Predicted Infrared (IR) Spectrum

e 3400-3200 cm~1: A broad region showing N-H stretching vibrations from both the primary
amine (two bands, symmetric and asymmetric) and the secondary amide.

e ~1680-1660 cm~1: A strong, sharp absorption band corresponding to the C=0 (amide I)
stretching of the lactam ring.

e ~1620-1580 cm~*: N-H bending (scissoring) vibration of the primary amine.
e ~1500-1400 cm~: Aromatic C=C stretching vibrations.

e ~850-800 cm~1: C-H out-of-plane bending, indicative of the aromatic substitution pattern.
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Predicted Mass Spectrum (Electron lonization - El)

e Molecular lon (M*e): An intense peak is expected at m/z = 148, corresponding to the
molecular weight of the compound.

o Key Fragmentation: A likely primary fragmentation pathway involves the loss of carbon
monoxide (CO) from the lactam ring, which would yield a fragment ion at m/z = 120.
Subsequent fragmentations of the aromatic ring system would also be expected.

Part 3: Synthesis and Chemical Reactivity

5-Aminooxindole is not just a final product but a crucial intermediate. Its value lies in the
reactivity of its functional groups, which allows for diverse chemical modifications.

Standard Synthesis Protocol: Reduction of 5-
Nitrooxindole

The most common and efficient laboratory synthesis of 5-Aminooxindole involves the
reduction of its nitro precursor, 5-nitrooxindole. This method is reliable and generally proceeds
with high yield.

Reaction: 5-Nitrooxindole — 5-Aminooxindole
Reagents and Equipment:

5-Nitrooxindole

» Ethanol

» Activated Charcoal

» Ferric Chloride (FeCls)

o Hydrazine Hydrate (80% aqueous solution)
» Round-bottom flask with reflux condenser

e Heating mantle with magnetic stirrer
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« Filtration apparatus
e Rotary evaporator
Step-by-Step Methodology:

e Setup: Suspend 5-nitrooxindole (1 equivalent) in ethanol (approx. 10 mL per gram of starting
material) in a round-bottom flask.

o Catalyst Addition: Add activated charcoal (approx. 0.2 g per gram of starting material) and
ferric chloride (approx. 0.2 g per gram of starting material) to the suspension.

o Heating: Heat the reaction mixture to 78 °C (reflux) with vigorous stirring for 10 minutes. The
rationale for this pre-heating is to ensure the catalyst is well-dispersed and the system is at
the optimal temperature for the reduction.

e Reductant Addition: Slowly add 80% aqueous hydrazine hydrate (8 equivalents) dropwise to
the heated mixture over 5 minutes. The slow addition is a critical safety and efficiency
measure to control the exothermic reaction and prevent excessive gas evolution.

e Reaction: Continue stirring the reaction mixture at 78 °C for 8-10 hours. Progress can be
monitored by Thin Layer Chromatography (TLC).

o Workup: Upon completion, cool the mixture to room temperature. Filter the mixture to
remove the activated charcoal and other solid residues.

 [solation: Concentrate the filtrate under vacuum using a rotary evaporator to obtain the crude
product.

 Purification: Purify the crude solid by recrystallization from ethanol to yield 5-Aminooxindole
as a light yellow or brown solid.[2]

5-Nitrooxindole Add Activated Carbon q Add Hydrazine Hydrate 1 q Recrystallize - .
in Ethanol & Ferric Chloride HHeat to 78 C]_>[(8-10 hours @ 78°C) Cool & Filter Concentrate Filtrate from Ethanol Pure 5-Aminooxindole

Click to download full resolution via product page
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Fig 1: General workflow for the synthesis of 5-Aminooxindole.

Core Reactivity and Role as a Synthon

The synthetic utility of 5-Aminooxindole stems from three key reactive sites:

e The C5-Amino Group: As a nucleophilic aromatic amine, this group readily participates in
reactions such as acylation, alkylation, sulfonylation, and diazotization, allowing for the
introduction of a vast array of side chains and functional groups.

o The Lactam Nitrogen (N1): This nitrogen can be alkylated or acylated under appropriate
basic conditions, providing another vector for molecular elaboration.

o The C3-Methylene Group: This position is activated by the adjacent carbonyl group. It can be
deprotonated with a suitable base and undergo aldol-type condensations with aldehydes and
ketones, a crucial reaction for synthesizing kinase inhibitors like Sunitinib.

Part 4: Applications in Research and Drug
Discovery

5-Aminooxindole is a quintessential "building block" compound, serving as a starting point for
numerous therapeutic agents and advanced materials.

Scaffold for Kinase Inhibitors

The oxindole core is a well-established scaffold for inhibitors of protein kinases, which are
critical targets in oncology. The C3 position can be functionalized to interact with the hinge
region of the kinase ATP-binding pocket, while substitutions on the aromatic ring at the C5
position can be tailored to target specific sub-pockets, thereby enhancing potency and
selectivity. This makes 5-Aminooxindole a key intermediate in the synthesis of drugs targeting
cyclin-dependent kinases (CDKs) and spleen tyrosine kinase (Syk).[2]

Precursor for Anti-inflammatory and CNS-Active Agents

The versatile reactivity of the amino group allows for the synthesis of libraries of compounds
screened for various biological activities. Derivatives have shown potential as anti-inflammatory
agents and as modulators of neurological pathways, making 5-Aminooxindole a valuable tool
in programs targeting neurological disorders.
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Fig 2: 5-Aminooxindole as a central scaffold for diverse applications.

Role in Materials Science

Beyond pharmaceuticals, 5-Aminooxindole is employed in materials science to synthesize
advanced polymers and functional materials. The amino group can be used to incorporate the
rigid oxindole structure into polymer backbones or as a pendant group, potentially enhancing
thermal stability, conductivity, or photophysical properties.

Part 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of 5-Aminooxindole and
the safety of laboratory personnel.

» Hazard Classification: Irritant. May cause skin and eye irritation.[2]

e Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid
breathing dust. Wash skin thoroughly after handling.[2]

» Storage: Store at room temperature in a dry, well-ventilated place, away from incompatible
materials such as strong oxidizing agents. For long-term storage, especially for high-purity
grades intended for sensitive biological assays, storing in a freezer under an inert
atmosphere (-20°C) is recommended to prevent gradual oxidation and degradation.[2]

Conclusion
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5-Aminooxindole is a molecule of significant strategic value. Its well-defined physical
properties, predictable reactivity, and accessible synthesis make it an indispensable tool for
researchers. The insights provided in this guide—from its fundamental physicochemical
parameters to its role as a versatile scaffold in drug discovery—are intended to empower
scientists to leverage this compound with confidence and precision. Its continued application in
the development of novel therapeutics and materials underscores its enduring importance in
the landscape of modern chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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